molecular formula C20H24N4O3 B2761154 1-(3-methoxypropyl)-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 902043-71-4

1-(3-methoxypropyl)-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No. B2761154
M. Wt: 368.437
InChI Key: YQKMURFVWBUOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with the molecular formula C20H24N4O31. It’s not intended for human or veterinary use and is available for research use only1.



Synthesis Analysis

The synthesis of this compound is not directly mentioned in the retrieved papers. However, the synthesis of similar pyrrolo[1,2-a]indoles has been reported2. These methods involve the reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex3.



Molecular Structure Analysis

The molecular structure of this compound is not directly provided in the retrieved papers. However, it’s known that the pyrrolo[1,2-a]indole unit is a privileged heterocycle found in numerous natural products and has been shown to exhibit diverse pharmacological properties2.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not directly mentioned in the retrieved papers. However, the pyrrolo[1,2-a]indole unit, which is part of this compound, has been the subject of immense interest from the synthesis community2.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly provided in the retrieved papers. However, it’s known that its molecular weight is 368.4371.


Scientific Research Applications

Synthesis and Derivative Development

The compound 1-(3-methoxypropyl)-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one belongs to a class of chemicals that has seen extensive research in the synthesis of heterocyclic compounds, which are crucial in the development of new medicinal molecules. For instance, research by Rubtsova et al. (2020) focused on synthesizing derivatives of pyrrolidin-2-ones, showcasing the versatility of this class in introducing various substituents to improve biological activity. This work underscores the potential for creating novel compounds with enhanced properties by manipulating the core structure of pyrrolidin-2-ones (Rubtsova et al., 2020).

Biological Activity

Heterocyclic compounds derived from pyrrolidine and pyrimidine analogs have been evaluated for various biological activities. For example, Fahmy et al. (2012) synthesized heterocyclic derivatives with anti-inflammatory properties. These derivatives, which include pyrazole, pyridine, and pyrimidine moieties, were found to exhibit significant anti-inflammatory activity, highlighting the therapeutic potential of such compounds (Fahmy et al., 2012).

Corrosion Inhibition

In the field of materials science, derivatives of pyrido[2,3-d]pyrimidin-4(1H)-one have been investigated for their corrosion inhibition properties. Abdallah et al. (2018) explored the effectiveness of pyridopyrimidinone derivatives as corrosion inhibitors for carbon steel in acidic environments. This study not only expands the application of such compounds to industrial settings but also provides insights into the design of more efficient and environmentally friendly corrosion inhibitors (Abdallah et al., 2018).

Antimicrobial and Antitumor Activity

Compounds with a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one skeleton have also been evaluated for their antimicrobial and antitumor activities. Rostom et al. (2009) synthesized a series of polymethoxylated fused pyridine ring systems, including derivatives of the core compound , and screened them for in-vitro antitumor activity. The study found that certain derivatives exhibited a broad spectrum of antitumor activity, underscoring the potential of these compounds in cancer research (Rostom et al., 2009).

Safety And Hazards

The safety and hazards of this compound are not directly mentioned in the retrieved papers. However, it’s important to note that this product is not intended for human or veterinary use and is available for research use only1.


Future Directions

properties

IUPAC Name

6-(3-methoxypropyl)-10-methyl-5-(pyrrolidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-14-7-5-10-24-17(14)21-18-15(19(24)25)13-16(23(18)11-6-12-27-2)20(26)22-8-3-4-9-22/h5,7,10,13H,3-4,6,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKMURFVWBUOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxypropyl)-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

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